molecular formula C8H15NO B13333658 1-Ethylpiperidine-3-carbaldehyde

1-Ethylpiperidine-3-carbaldehyde

Cat. No.: B13333658
M. Wt: 141.21 g/mol
InChI Key: WBUCOQNOVATDCB-UHFFFAOYSA-N
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Description

1-Ethylpiperidine-3-carbaldehyde is an organic compound with the molecular formula C8H15NO. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of an ethyl group at the nitrogen atom and an aldehyde group at the third carbon of the piperidine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

1-Ethylpiperidine-3-carbaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 1-ethylpiperidine with an oxidizing agent to introduce the aldehyde group at the third carbon. The reaction conditions typically involve the use of oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) in an organic solvent like dichloromethane. Industrial production methods may involve the use of continuous flow reactors to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

1-Ethylpiperidine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group reacts with nucleophiles like amines or hydrazines to form imines or hydrazones, respectively.

Scientific Research Applications

1-Ethylpiperidine-3-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic applications, including antiviral and anticancer agents.

    Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-Ethylpiperidine-3-carbaldehyde depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing enzymatic transformations. In medicinal chemistry, the compound may interact with molecular targets such as receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved vary depending on the specific context of its use.

Comparison with Similar Compounds

1-Ethylpiperidine-3-carbaldehyde can be compared with other similar compounds, such as:

    1-Ethylpiperidine-4-carbaldehyde: Similar structure but with the aldehyde group at the fourth carbon.

    1-Isopropylpiperidine-3-carbaldehyde: Similar structure but with an isopropyl group instead of an ethyl group.

    Piperidine-3-carbaldehyde: Lacks the ethyl group at the nitrogen atom.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-ethylpiperidine-3-carbaldehyde

InChI

InChI=1S/C8H15NO/c1-2-9-5-3-4-8(6-9)7-10/h7-8H,2-6H2,1H3

InChI Key

WBUCOQNOVATDCB-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC(C1)C=O

Origin of Product

United States

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